molecular formula C8H6ClFO2S B1447433 2-Fluoro-2-phenylethene-1-sulfonyl chloride CAS No. 1807921-03-4

2-Fluoro-2-phenylethene-1-sulfonyl chloride

Cat. No.: B1447433
CAS No.: 1807921-03-4
M. Wt: 220.65 g/mol
InChI Key: CGPXKURCIDYBMB-VURMDHGXSA-N
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Description

2-Fluoro-2-phenylethene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClFO2S. This compound is characterized by the presence of a sulfonyl chloride group attached to a fluoro-substituted phenylethene moiety. It is a versatile intermediate used in various chemical syntheses and has applications in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-2-phenylethene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-2-phenylethene with chlorosulfonic acid under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Fluoro-2-phenylethene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.

    Product Isolation: The product, this compound, is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

    Nucleophilic Substitution: The chloride atom in the sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamide or sulfonate products.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed to modify the oxidation state of the sulfur atom.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Scientific Research Applications

2-Fluoro-2-phenylethene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of drug candidates, particularly those targeting enzymes and receptors.

    Materials Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.

    Chemical Biology: The compound is utilized in the study of biological systems, including the labeling and modification of biomolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylethene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-propanesulfonyl chloride: Similar in structure but with a different alkyl chain.

    2-Fluoro-2-phenylethanesulfonyl chloride: Similar but with an additional methylene group.

    2-Chloro-2-phenylethene-1-sulfonyl chloride: Similar but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-Fluoro-2-phenylethene-1-sulfonyl chloride is unique due to the presence of both a fluoro-substituted phenylethene moiety and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The fluoro group enhances the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile handle for further functionalization.

Properties

IUPAC Name

(Z)-2-fluoro-2-phenylethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXKURCIDYBMB-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/S(=O)(=O)Cl)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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